![molecular formula C23H17FO4 B2399340 7-[(4-Fluorophenyl)methoxy]-3-(2-methoxyphenyl)chromen-4-one CAS No. 420833-56-3](/img/structure/B2399340.png)

7-[(4-Fluorophenyl)methoxy]-3-(2-methoxyphenyl)chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It is provided to early discovery researchers and Sigma-Aldrich does not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity .

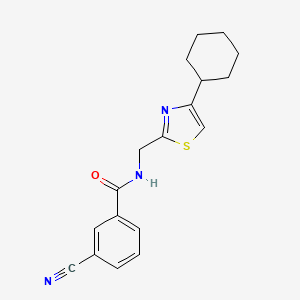

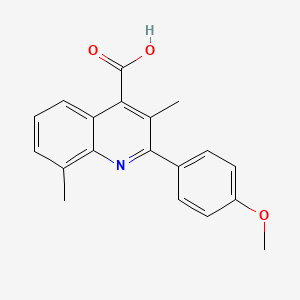

Molecular Structure Analysis

The linear formula of the compound is C17H13FO3 . The CAS Number is 315233-60-4 . The molecular weight is 284.29 .Physical And Chemical Properties Analysis

The compound is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . Unfortunately, specific physical and chemical properties like solubility, boiling point, etc., are not provided .Wissenschaftliche Forschungsanwendungen

Fluorescence Properties and Sensor Development

7-[(4-Fluorophenyl)methoxy]-3-(2-methoxyphenyl)chromen-4-one exhibits unique fluorescence properties in various solvents, which are significant for sensor development. For instance, Uchiyama et al. (2006) discovered that similar compounds exhibit strong fluorescence in protic solvents, like methanol, but are almost non-fluorescent in aprotic solvents, such as n-hexane. This characteristic makes it useful in creating new fluorogenic (fluorescent "off-on") sensors (Uchiyama et al., 2006).

Antimicrobial and Anti-inflammatory Effects

Compounds structurally related to 7-[(4-Fluorophenyl)methoxy]-3-(2-methoxyphenyl)chromen-4-one have been identified with antimicrobiotic and anti-inflammatory properties. Liu et al. (2008) isolated a compound from Belamcanda chinensis, indicating potential applications in treating infections and inflammation (Liu, Ma, Gao, & Wu, 2008).

Cellular Imaging and Environmental Applications

Hu et al. (2014) designed a fluorescent probe based on a similar chromen-4-one structure for detecting Zn2+ ions, showcasing its applicability in cell imaging and environmental monitoring. The probe, due to its high selectivity and sensitivity, is useful in fields like environmental protection, water treatment, and safety inspection (Hu, Tan, Liu, Yu, Cui, & Yang, 2014).

Photochemical and Thermal Reactions

Delbaere et al. (2003) investigated the photochromic behavior of a related chromene compound, revealing its potential in studying photochemical and thermal reactions. Their research provides insights into the reactivity and stability of these compounds under various conditions, which can be applied in the development of photoresponsive materials (Delbaere, Micheau, & Vermeersch, 2003).

Antimicrobial Activity and Molecular Modeling

Mandala et al. (2013) synthesized novel chromen-2-one derivatives, demonstrating significant antibacterial and antifungal activities. These findings are crucial for developing new antimicrobial agents. Additionally, molecular modeling provides insights into the structure-activity relationship of these compounds (Mandala, Valeru, Pochampalli, Vankadari, Tigulla, Gatla, & Thampu, 2013).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The company does not make any representation or warranty whatsoever with respect to this product . Therefore, it is the responsibility of the user to handle the compound safely and in compliance with all applicable regulations.

Wirkmechanismus

Target of Action

Chromanone derivatives, to which this compound belongs, have been known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Chromanone derivatives have been reported to exhibit a broad variety of biological and pharmaceutical activities . They can interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Chromanone derivatives have been reported to influence a wide range of biochemical pathways, often related to their pharmacological activities .

Result of Action

Chromanone derivatives have been reported to exhibit a broad variety of remarkable biological and pharmaceutical activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of chromanone derivatives .

Eigenschaften

IUPAC Name |

7-[(4-fluorophenyl)methoxy]-3-(2-methoxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17FO4/c1-26-21-5-3-2-4-18(21)20-14-28-22-12-17(10-11-19(22)23(20)25)27-13-15-6-8-16(24)9-7-15/h2-12,14H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJYRTWDOXZKOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17FO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(4-Fluorophenyl)methoxy]-3-(2-methoxyphenyl)chromen-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(5-cyano-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)phenoxy]-N,N-diethylacetamide](/img/structure/B2399260.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(piperidin-1-yl)ethanone](/img/structure/B2399261.png)

![Ethyl 4-(3-butyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzoate](/img/structure/B2399268.png)

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2399271.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2399273.png)

![9-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2399274.png)

![(E)-3-(2-chlorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide](/img/structure/B2399277.png)